2-Ethoxy-4-(methoxymethyl)phenol

Description

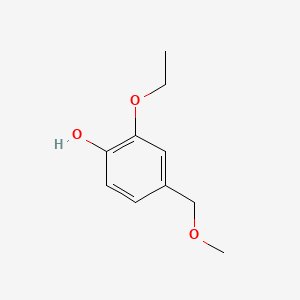

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-12-2)4-5-9(10)11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEWGEWRECZWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074918 | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5595-79-9 | |

| Record name | 2-Ethoxy-4-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5595-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diantilis | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005595799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl diantilis | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QHC87YPG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-4-(methoxymethyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-Ethoxy-4-(methoxymethyl)phenol

Abstract

The definitive identification of molecular structures is a cornerstone of chemical research and development, underpinning everything from drug discovery to materials science. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenolic compound with applications as a fragrance ingredient.[1] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic methods. We will explore the causality behind experimental choices, presenting a logical workflow that begins with purity assessment and culminates in the unambiguous confirmation of the molecular architecture through multi-dimensional Nuclear Magnetic Resonance (NMR). Each step is accompanied by detailed, field-tested protocols and data interpretation insights, designed to equip researchers with a practical and robust framework for characterizing complex organic molecules.

Introduction: The Analytical Imperative

This compound is an aromatic compound classified as a benzyl ether and a phenol ether.[2][3] Its structure comprises a benzene ring substituted with hydroxyl, ethoxy, and methoxymethyl groups. While its identity is known, it serves as an excellent model for demonstrating a comprehensive structure elucidation workflow. The process is not merely academic; confirming the precise arrangement of functional groups and their connectivity is critical for predicting chemical reactivity, understanding biological activity, and ensuring quality control in manufacturing processes. An incorrect structural assignment can lead to failed experiments, misinterpreted results, and significant delays in research and development pipelines.

This guide presents a self-validating system of analysis. Each successive technique builds upon the data gathered previously, creating a web of evidence that converges on a single, verifiable structure. We will begin by establishing the purity and molecular formula of the analyte before systematically dissecting its functional groups and atomic connectivity.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 5595-79-9 | PubChem |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | ChemicalBook |

| IUPAC Name | This compound | PubChem |

| Boiling Point | 110-111 °C (at 1 Torr) | ChemicalBook |

| Classification | Benzyl ether, Phenol ether | FooDB[2], HMDB[3] |

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown or synthesized compound follows a logical progression. The primary goal is to minimize ambiguity at each stage. Our approach integrates multiple analytical techniques, where the output of one method informs the hypothesis to be tested by the next.

Caption: The logical workflow for structure elucidation.

Purity Assessment & Separation: Ensuring a Singular Subject

Causality: Before any structural analysis can commence, it is imperative to confirm the sample's purity. Spectroscopic techniques like NMR provide data on every molecule present; a contaminated sample will yield a composite spectrum, making interpretation impossible. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's physical properties.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds like many aromatic ethers.[4][5] It combines the powerful separation capabilities of GC with the detection and identification power of MS.[6][7] A single, sharp peak in the chromatogram is a strong indicator of purity. The associated mass spectrum provides the first piece of structural evidence: the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For compounds that are less volatile or prone to thermal degradation, HPLC is the superior choice.[4] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[8] Purity is assessed by the presence of a single peak, typically monitored by a UV-Vis or photodiode array (PDA) detector.

Protocol 1: GC-MS Purity Analysis

-

Sample Preparation: Prepare a 100 ppm solution of this compound in dichloromethane.

-

Instrumentation: Agilent 7890 GC coupled to a 5975C Mass Selective Detector (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL injection volume, splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI), 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 35-500 amu.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). A purity level >99% (based on peak area percentage) is desired. Compare the obtained mass spectrum with library data for a preliminary identification.

Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: While standard GC-MS provides a nominal mass, HRMS provides an exact mass with high precision (typically to four or five decimal places). This precision is critical because it allows for the unambiguous determination of the molecular formula. By comparing the measured exact mass to the calculated masses of all possible elemental compositions, only one formula will fit, confirming the analyte is indeed C₁₀H₁₄O₃.

The expected monoisotopic mass for C₁₀H₁₄O₃ is 182.09429 Da.[1] An HRMS measurement yielding a value such as 182.0943 ± 0.0005 Da would provide high confidence in this molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation by molecular vibrations. The presence of a phenol and two distinct ether linkages in our target molecule will produce a characteristic spectral fingerprint.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| ~3550–3200 | O–H Stretch (broad) | Phenolic -OH | The broadness is a hallmark of hydrogen bonding.[10][11][12] |

| ~3100–3000 | C–H Stretch | Aromatic C-H | Indicates the presence of hydrogens on the benzene ring. |

| <3000 | C–H Stretch | Aliphatic C-H | From the ethoxy and methoxymethyl groups. |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Two characteristic bands confirm the benzene ring.[10][12] |

| ~1250–1200 | C–O Stretch (Asymmetric) | Aryl-Alkyl Ether | The stretch for the Ar-O-CH₂ linkage is typically found in this region.[9][13] |

| ~1150–1050 | C–O Stretch | Dialkyl Ether | Corresponds to the C-O stretch of the methoxymethyl group and the ethoxy group.[13] |

The combination of a broad O-H band with characteristic aromatic and ether bands provides strong evidence for the general structure of a substituted aromatic phenol ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, quantity, and connectivity of every proton and carbon atom. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to piece together the molecular puzzle with certainty.

Protocol 2: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common, but the acidic phenolic proton may exchange or be very broad; DMSO-d₆ can be useful as it often shows the -OH proton as a sharp, coupleable singlet.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

-

Analysis: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum maps the proton environments. We can predict the spectrum based on the proposed structure:

| Label | Protons | Integration | Multiplicity | Approx. Shift (δ ppm) | Assignment |

| a | Ar-H | 3H | Multiplets | 6.8 - 7.0 | Aromatic Protons |

| b | -OH | 1H | Singlet (broad) | 5.5 - 6.5 | Phenolic Proton |

| c | -O-CH₂ -CH₃ | 2H | Quartet (q) | ~4.1 | Ethoxy Methylene |

| d | -O-CH₂-CH₃ | 3H | Triplet (t) | ~1.4 | Ethoxy Methyl |

| e | Ar-CH₂ -O-CH₃ | 2H | Singlet (s) | ~4.4 | Methoxymethyl Methylene |

| f | Ar-CH₂-O-CH₃ | 3H | Singlet (s) | ~3.4 | Methoxymethyl Methyl |

-

Rationale: Protons attached to carbons adjacent to electronegative oxygen atoms (c, e, f) are deshielded and appear downfield.[13] The aromatic protons (a) appear in their characteristic region. The splitting patterns are key: the ethoxy protons (c and d) are adjacent and split each other into a quartet and a triplet, respectively (n+1 rule). The methylene (e) and methyl (f) of the methoxymethyl group are not adjacent to any other protons, so they appear as singlets.

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect 10 distinct signals as there are no elements of symmetry.

| Approx. Shift (δ ppm) | Assignment |

| 145 - 150 | Aromatic C-O (2 carbons) |

| 110 - 125 | Aromatic C-H & C-C (4 carbons) |

| ~75 | Ar-C H₂-O-CH₃ |

| ~65 | -O-C H₂-CH₃ |

| ~58 | Ar-CH₂-O-C H₃ |

| ~15 | -O-CH₂-C H₃ |

-

Rationale: Aromatic carbons appear between 110-160 ppm. Carbons bonded directly to oxygen (ether and phenol linkages) are the most downfield in this region. Aliphatic carbons attached to oxygen appear in the 50-80 ppm range, while the simple alkyl methyl carbon of the ethoxy group is the most upfield.[12][13]

2D NMR for Final Confirmation

Causality: While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., adjacent) to each other. We would expect to see a cross-peak connecting the ethoxy methylene quartet (c) and the ethoxy methyl triplet (d). The absence of other correlations would confirm the singlet assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would allow us to definitively link each proton signal (a-f) to its corresponding carbon signal in the ¹³C spectrum, validating our assignments. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~65 ppm.

Caption: Visualization of key COSY and HSQC correlations.

Conclusion

The structural elucidation of this compound, when approached systematically, is a clear and logical process. By first confirming sample purity with chromatography (GC-MS), we establish a valid foundation for analysis. High-resolution mass spectrometry then provides an unambiguous molecular formula, C₁₀H₁₄O₃. FT-IR spectroscopy corroborates this by identifying the key functional groups: a hydrogen-bonded phenol, an aromatic ring, and ether linkages. Finally, a suite of NMR experiments (¹H, ¹³C, COSY, and HSQC) works in concert to map the atomic framework. The chemical shifts and multiplicities in the 1D spectra allow for initial assignment, while 2D experiments provide definitive proof of the proton-proton and proton-carbon connectivity. The convergence of evidence from these orthogonal techniques allows for the confident and unequivocal assignment of the structure. This workflow represents a robust, adaptable, and self-validating paradigm for the characterization of novel and known organic compounds in any research setting.

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017691) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 5. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. adichemistry.com [adichemistry.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Synthesis pathway of 2-Ethoxy-4-(methoxymethyl)phenol

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a substituted phenol derivative with potential applications in medicinal chemistry and fragrance development. The proposed synthesis is a multi-step process commencing from the readily available starting material, vanillin. This document details the chemical transformations involved, including reduction, selective ethoxylation, and methoxymethylation. Each step is accompanied by a discussion of the underlying reaction mechanisms, experimental considerations, and detailed protocols. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a class of organic compounds that are of significant interest in various fields of chemical research, particularly in the development of novel therapeutic agents and functional materials. The specific arrangement of functional groups on the phenolic ring imparts unique electronic and steric properties, which can be tailored for specific applications. This compound, with its ethoxy, methoxymethyl, and hydroxyl functional groups, presents a unique scaffold for further chemical modification and exploration.[1][2] This guide will elucidate a logical and efficient pathway for its synthesis in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy starting from a common and inexpensive precursor. The key disconnections are the ether linkages of the ethoxy and methoxymethyl groups, which can be readily formed via the Williamson ether synthesis.[3][4][5]

Our proposed pathway begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available natural product. The synthesis proceeds through three key transformations:

-

Reduction of the Aldehyde: The formyl group of vanillin is reduced to a primary alcohol to yield vanillyl alcohol.

-

Selective Ethoxylation of the Phenolic Hydroxyl Group: The more acidic phenolic hydroxyl group is selectively ethoxylated.

-

Methoxymethylation of the Primary Alcohol: The primary alcohol is converted to a methoxymethyl ether to yield the final product.

Figure 1: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Reduction of Vanillin to Vanillyl Alcohol

The first step involves the reduction of the aldehyde functionality in vanillin to a primary alcohol.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups present in the molecule under standard conditions.

Materials:

-

Vanillin

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (10.0 g, 65.7 mmol) in methanol (100 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.24 g, 32.9 mmol) to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 1 M HCl (50 mL) until the solution is acidic (pH ~2-3), which will be accompanied by gas evolution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillyl alcohol as a white to off-white solid.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Vanillin | 152.15 | 10.0 | 65.7 |

| Sodium Borohydride | 37.83 | 1.24 | 32.9 |

Table 1: Reagents for the reduction of vanillin.

Step 2: Selective Ethoxylation of Vanillyl Alcohol

The phenolic hydroxyl group of vanillyl alcohol is more acidic than the primary alcohol, allowing for its selective deprotonation and subsequent ethoxylation via a Williamson ether synthesis.[3][4][7] Diethyl sulfate is an effective ethylating agent for this purpose.

Materials:

-

Vanillyl alcohol

-

Sodium hydroxide (NaOH)

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

Toluene

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a 500 mL round-bottom flask, prepare a solution of sodium hydroxide (3.15 g, 78.8 mmol) in water (50 mL).

-

Add vanillyl alcohol (10.0 g, 64.9 mmol) and toluene (100 mL) to the flask.

-

Heat the mixture to 50-60 °C with vigorous stirring.

-

Slowly add diethyl sulfate (10.0 g, 64.9 mmol) dropwise over 30 minutes.

-

After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with 10% aqueous NaOH solution (2 x 50 mL) and then with water (50 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-2-ethoxyphenol.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Vanillyl Alcohol | 154.16 | 10.0 | 64.9 |

| Sodium Hydroxide | 40.00 | 3.15 | 78.8 |

| Diethyl Sulfate | 154.18 | 10.0 | 64.9 |

Table 2: Reagents for the ethoxylation of vanillyl alcohol.

Step 3: Methoxymethylation of 4-(Hydroxymethyl)-2-ethoxyphenol

The final step is the conversion of the primary alcohol to a methoxymethyl ether. This can be achieved by deprotonating the alcohol with a strong base like sodium hydride, followed by reaction with a methoxymethylating agent such as chloromethyl methyl ether (MOM-Cl).

Materials:

-

4-(Hydroxymethyl)-2-ethoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 1.44 g, 36.0 mmol) in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(hydroxymethyl)-2-ethoxyphenol (5.0 g, 27.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add chloromethyl methyl ether (2.65 g, 33.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-(Hydroxymethyl)-2-ethoxyphenol | 182.22 | 5.0 | 27.4 |

| Sodium Hydride (60%) | 24.00 (as NaH) | 1.44 | 36.0 |

| Chloromethyl methyl ether | 80.51 | 2.65 | 33.0 |

Table 3: Reagents for the methoxymethylation step.

Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis.

Safety and Handling

-

Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.

-

Diethyl sulfate: A potent alkylating agent and is suspected of being a carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood.

-

Sodium hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

-

Chloromethyl methyl ether (MOM-Cl): A known carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of this compound from vanillin. The described methodologies are based on well-established and reliable chemical transformations. By providing detailed, step-by-step protocols and highlighting key experimental considerations, this document serves as a valuable resource for researchers engaged in the synthesis of novel substituted phenols for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol with potential applications in various scientific fields, including fragrance science and medicinal chemistry. This document details the compound's structural and physicochemical characteristics, outlines a plausible synthetic route based on established organic chemistry principles, and describes robust purification and analytical methodologies. Furthermore, it explores the potential utility of this molecule in drug discovery and development, grounded in the principles of bioisosterism and the known biological activities of related phenolic structures.

Introduction: Unveiling a Versatile Phenolic Scaffold

This compound, a member of the substituted phenol and benzyl ether classes of organic compounds, presents a unique combination of functional groups that impart specific chemical and physical properties.[1][2] The presence of a phenolic hydroxyl group, an ethoxy group, and a methoxymethyl substituent on the benzene ring creates a molecule with a distinct polarity, reactivity, and potential for further chemical modification. While its primary documented use is as a fragrance ingredient, its structural motifs are reminiscent of those found in biologically active molecules, suggesting a broader potential in medicinal chemistry and drug design.[3] This guide aims to provide a detailed technical resource for researchers and scientists interested in exploring the properties and applications of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, analysis, and application. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5595-79-9 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 275.17 °C (estimated) | [2] |

| Water Solubility | 2262 mg/L at 25 °C (estimated) | [2] |

| LogP (octanol-water partition coefficient) | 1.9 (estimated) | - |

| Density | Not available | - |

These properties suggest that this compound is a moderately lipophilic compound with limited water solubility. Its relatively high boiling point is consistent with a molecule of its molecular weight containing a polar hydroxyl group capable of hydrogen bonding.

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway

The proposed synthesis involves the reduction of the aldehyde group followed by a Williamson ether synthesis to introduce the methoxymethyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-Hydroxy-3-ethoxybenzaldehyde

-

Dissolution: Dissolve 4-hydroxy-3-ethoxybenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the aromatic ring or other functional groups.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to decompose any unreacted reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-hydroxy-3-ethoxyphenyl)methanol.

Step 2: Williamson Ether Synthesis for Methoxymethylation

-

Deprotonation: Dissolve the crude (4-hydroxy-3-ethoxyphenyl)methanol in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[4][5][6][7]

-

Addition of Alkylating Agent: Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating to drive the Sₙ2 reaction to completion.[4][5][6][7] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer to remove any remaining base and salts, dry over an anhydrous salt, and concentrate in vacuo.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Column Chromatography:

-

Stationary Phase: Silica gel is a suitable stationary phase for the separation of moderately polar compounds.[8][9][10][11]

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be employed to elute the product from the column, separating it from unreacted starting materials and byproducts.[9][11] The optimal solvent system should be determined by preliminary TLC analysis.

Recrystallization:

-

If the purified product is a solid, recrystallization can be used to achieve higher purity.[12][13][14][15][16]

-

Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate, could be effective.[12][16]

Caption: A typical workflow for the purification of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its three functional groups:

-

Phenolic Hydroxyl Group: This group is weakly acidic and can undergo reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.[3]

-

Ethoxy Group: This ether linkage is generally stable but can be cleaved under harsh acidic conditions.

-

Methoxymethyl Ether Group: This group is also an ether linkage and is relatively stable. However, benzyl ethers can be cleaved under specific reductive or oxidative conditions.[10]

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methoxymethyl group protons (two singlets), and the phenolic hydroxyl proton (a broad singlet). The chemical shifts and splitting patterns will provide valuable information about the connectivity of the molecule.[17][18][19][20]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethoxy and methoxymethyl groups, and the carbon bearing the hydroxyl group.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common fragmentation pathways for phenols and ethers being alpha-cleavage and dehydration.[17][20]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other key absorptions will include C-O stretching for the ether linkages and C-H stretching for the aromatic and aliphatic protons.

Potential Applications in Drug Development: A Prospective View

While there is limited direct evidence for the application of this compound in drug development, its structural features suggest potential avenues for exploration. Substituted phenols are a common motif in many pharmaceutical agents due to their ability to participate in hydrogen bonding and other intermolecular interactions with biological targets.[3][21][22][23]

Bioisosterism and Lead Optimization:

This compound can be considered as a potential bioisostere for other substituted phenols or catechols in known drug molecules. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as improving metabolic stability, enhancing potency, or reducing toxicity.[24][25][26][27][28] The ethoxy and methoxymethyl groups can alter the lipophilicity and steric profile of the molecule compared to simpler analogs, potentially leading to improved drug-like properties.

Scaffold for Synthesis of Novel Compounds:

The reactive phenolic hydroxyl group and the activated aromatic ring make this compound a versatile starting material for the synthesis of more complex molecules with potential biological activity. It can serve as a building block for the construction of libraries of compounds for screening against various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[29][30][31][32][33]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with volatile solvents.[30]

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[30]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

A comprehensive review of the material safety data sheet (MSDS) is recommended before handling this compound.

Conclusion

This compound is a multifaceted molecule with well-defined physicochemical properties. While its current applications are primarily in the fragrance industry, its chemical structure holds promise for broader utility, particularly in the realm of medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic and purification strategy, and a prospective look at its potential in drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully unlock its potential.

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. rubingroup.org [rubingroup.org]

- 13. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Analysis of the proton magnetic resonance spectra of phenol and thiophenol and their methyl, silyl and germyl derivatives - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. benchchem.com [benchchem.com]

- 22. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 25. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 28. Bioisostere - Wikipedia [en.wikipedia.org]

- 29. www3.paho.org [www3.paho.org]

- 30. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 31. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ashp.org [ashp.org]

- 33. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9)

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenolic compound with potential applications in various scientific domains. From its fundamental chemical properties to plausible synthetic routes, analytical methodologies, and prospective biological significance, this document serves as a comprehensive resource for scientists and researchers.

Core Compound Profile

This compound, also known by synonyms such as Methyl diantilis and 4-hydroxy-3-ethoxybenzyl methyl ether, is a benzyl ether.[1][2][3] Its primary established use is as a fragrance ingredient, valued for its spicy-sweet, clove, and vanilla-like odor profile.[1] However, its chemical structure, featuring a phenol, an ether, and a benzyl ether moiety, suggests a potential for broader applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 5595-79-9 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₃ | [4][5] |

| Molecular Weight | 182.22 g/mol | [1][5] |

| IUPAC Name | This compound | [1][5] |

| Boiling Point | 110-111 °C at 1 Torr | [3] |

| Density (predicted) | 1.087 ± 0.06 g/cm³ | [3] |

| Water Solubility (estimated) | 2262 mg/L at 25 °C | [4] |

| XLogP3-AA | 1.6 | [1] |

| InChIKey | FNEWGEWRECZWQM-UHFFFAOYSA-N | [1][4] |

| SMILES | CCOC1=C(C=CC(=C1)COC)O | [1] |

Synthesis and Purification

While specific proprietary synthesis methods may exist, a plausible and efficient laboratory-scale synthesis of this compound can be conceptualized via a multi-step process starting from commercially available vanillin. This proposed pathway leverages well-established organic reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned in three key stages:

-

Ethylation of Vanillin: Protection of the phenolic hydroxyl group of vanillin via Williamson ether synthesis to form 3-ethoxy-4-hydroxybenzaldehyde.

-

Reduction of the Aldehyde: Reduction of the aldehyde functionality to a primary alcohol, yielding (3-ethoxy-4-hydroxyphenyl)methanol.

-

Methylation of the Benzyl Alcohol: Selective methylation of the newly formed benzylic alcohol to afford the final product, this compound.

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5595-79-9 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

A Comprehensive Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol

Abstract: This technical guide provides an in-depth analysis of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenol derivative with significant applications in the fragrance industry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, comprehensive spectroscopic characterization, known applications, and critical safety and handling protocols. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its handling and use.

Compound Identification and Overview

This compound is an aromatic organic compound classified as a benzyl ether and a member of the phenol ether family.[1][2][3] Its structure features a phenol ring substituted with an ethoxy group at position 2 and a methoxymethyl group at position 4. This specific arrangement of functional groups imparts a unique combination of chemical properties and a distinct sensory profile, which is primarily described as sweet, spicy, and vanilla-like.[4][5] Commercially, it is often referred to by synonyms such as Methyl diantilis or 4-hydroxy-3-ethoxybenzyl methyl ether.[1][4] Its primary documented use is as a fragrance ingredient in various consumer products.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2][6] |

| CAS Number | 5595-79-9 | [4][6][7] |

| Molecular Formula | C10H14O3 | [1][4][6] |

| Molecular Weight | 182.22 g/mol | [1][4][6] |

| InChI Key | FNEWGEWRECZWQM-UHFFFAOYSA-N | [1][2][7] |

| SMILES | CCOC1=C(C=CC(=C1)COC)O | [1][4] |

| Synonyms | Methyl diantilis, 4-hydroxy-3-ethoxybenzyl methyl ether | [1][4] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and its requirements for storage and handling. The properties of this compound are summarized below. The presence of both a hydroxyl group and ether linkages allows for moderate polarity and solubility in various organic solvents.

| Property | Value | Source(s) |

| Boiling Point | 110-111 °C @ 1 Torr | [5][8] |

| Density | 1.087 g/cm³ (Predicted) | [5][8] |

| Flash Point | 120.2 °C | [8] |

| Water Solubility | 2262 mg/L @ 25 °C (Estimated) | [8] |

| pKa | 10.03 ± 0.31 (Predicted) | [5] |

| LogP | 1.58 - 1.6 | [4][7] |

| Refractive Index | 1.517 | [8] |

| Odor Profile | Sweet, vanilla, spicy, phenolic, floral | [4][5] |

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis protocols for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. A logical approach involves the selective etherification of a suitable precursor, such as isovanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), followed by ethylation of the phenolic hydroxyl group.

A key transformation is the Williamson ether synthesis, a robust method for forming ethers. The causality for this choice rests on its high efficiency and the commercial availability of the necessary precursors. The phenolic hydroxyl group is more acidic than the benzylic alcohol, allowing for selective deprotonation and subsequent alkylation under controlled conditions.

Proposed Synthetic Pathway

A two-step synthetic route from vanillin is outlined below. This pathway is chosen for its logical progression and use of common, well-understood reactions.

Caption: Proposed three-step synthesis of the target compound from vanillin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 2 is crucial for proceeding.

-

Step 1: Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol:

-

To a solution of 4-(hydroxymethyl)-2-methoxyphenol (1 eq.) in a suitable solvent like acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Heat the mixture to reflux to facilitate the formation of the phenoxide.

-

Slowly add diethyl sulfate (1.1 eq.) to the refluxing mixture. The choice of diethyl sulfate is based on its reactivity and suitability for ethylation.[9][10]

-

Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to isolate 2-Ethoxy-4-(hydroxymethyl)phenol.

-

-

Step 2: Synthesis of this compound:

-

Dissolve the intermediate from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic alcohol.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, again monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The final product can be purified by vacuum distillation or column chromatography to yield high-purity this compound.

-

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon-hydrogen framework.

-

¹H NMR: Predicted spectra indicate characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The specific chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals corresponding to the molecular formula (C10H14O3), assuming no accidental symmetry. Key signals would include those for the aromatic carbons (with quaternary carbons C-O appearing downfield), the benzylic -CH₂- carbon, and the aliphatic carbons of the ethoxy and methoxy groups.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

GC-MS: This technique confirms the molecular weight of 182.22 g/mol .[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is also diagnostic; common fragments would arise from the loss of the ethoxy group, methoxy group, or cleavage of the benzylic ether bond (a stable benzylic carbocation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy, methoxy, and methylene groups) appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether linkages will be present in the 1000-1300 cm⁻¹ region.[13]

Applications and Chemical Reactivity

The primary established application of this compound is within the fragrance and flavor industry.[1] Its complex odor profile, combining sweet, vanilla, and spicy notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer goods.[4][5]

From a chemical reactivity standpoint, the molecule possesses three key functional groups that dictate its behavior:

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by bases. It is also a target for electrophilic aromatic substitution, with the hydroxyl and ethoxy groups acting as activating, ortho-para directors.

-

Ether Linkages (Ethoxy and Methoxymethyl): Ethers are generally stable and unreactive. However, the benzylic ether is susceptible to cleavage under strong acidic conditions or hydrogenolysis.

-

Aromatic Ring: The electron-rich ring can undergo electrophilic substitution reactions, though conditions must be chosen carefully to avoid side reactions at the other functional groups.

For drug development professionals, while this specific molecule has no widely reported therapeutic applications, its core structure—a substituted phenol ether—is a common motif in pharmacologically active compounds. Its physicochemical properties (LogP, pKa) fall within a range often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

The purity and identity of the compound for these applications can be reliably determined using reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

Safety, Toxicology, and Handling

Proper handling of any chemical substance is essential to ensure laboratory and personnel safety. This compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [1][8][14] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | [1][8] |

Toxicological Summary

Toxicological data, primarily from read-across studies with analogous compounds, suggests that this compound is not expected to be genotoxic in vivo.[15] However, it was found to be clastogenic in an in vitro chromosome aberration assay and may cause skin sensitization.[14][15] It is classified as harmful if swallowed.[14]

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.

Caption: Logical workflow for the safe handling and storage of the compound.

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols or vapors.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield may be appropriate if there is a splash hazard.[8][16]

-

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8][16] Do not eat, drink, or smoke in the work area.[8] Contaminated work clothing should not be allowed out of the workplace.[8]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][17]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention.[8][18]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][18]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[8][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[8][16]

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017691) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. scent.vn [scent.vn]

- 5. This compound CAS#: 5595-79-9 [chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Phenol, 2-ethoxy-4-(methoxymethyl)- | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. tdcommons.org [tdcommons.org]

- 10. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol: Properties, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Ethoxy-4-(methoxymethyl)phenol, a significant aromatic ether. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's fundamental properties, analytical characterization, and its principal applications, with a focus on providing actionable, field-proven insights.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by the CAS Number 5595-79-9, is a substituted phenol derivative with the molecular formula C10H14O3.[1][2][3] Its chemical structure features an ethoxy group and a methoxymethyl group attached to the phenol backbone, which imparts specific physicochemical characteristics crucial for its applications.

The precise determination of its molecular weight is fundamental to all quantitative analytical procedures and stoichiometric calculations in synthesis. The molecular weight of this compound is 182.22 g/mol .[1][2][3] This value is a cornerstone for researchers working on novel formulations and synthetic pathways.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 182.22 g/mol | PubChem[1], US EPA[2] |

| Molecular Formula | C10H14O3 | PubChem[1], US EPA[2] |

| Monoisotopic Mass | 182.094294314 Da | FooDB[4] |

| Boiling Point | 110-111 °C at 1 Torr | ChemicalBook[5] |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | ChemicalBook[5] |

| LogP | 1.58 | SIELC Technologies[6] |

| Water Solubility (Est.) | 2262 mg/L @ 25 °C | ECHEMI[7] |

These properties are critical in predicting the behavior of this compound in various solvent systems and its potential for environmental distribution. The LogP value, for instance, suggests a moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability.

Molecular Structure and Identification

The structural arrangement of functional groups on the benzene ring dictates the chemical reactivity and spectral properties of this compound. The IUPAC name, this compound, precisely describes this arrangement.[1][2]

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | 5595-79-9 [chemicalbook.com]

- 4. Showing Compound this compound (FDB017691) - FooDB [foodb.ca]

- 5. This compound CAS#: 5595-79-9 [m.chemicalbook.com]

- 6. Phenol, 2-ethoxy-4-(methoxymethyl)- | SIELC Technologies [sielc.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectral Data of 2-Ethoxy-4-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Ethoxy-4-(methoxymethyl)phenol (CAS 5595-79-9). Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data, corroborated by experimental data from structurally analogous compounds. We present an in-depth interpretation of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, ensuring scientific integrity and enabling researchers to validate these findings. The causality behind experimental choices is explained, and all data is presented in a clear, accessible format, including tables and diagrams, to support researchers in their analytical and drug development endeavors.

Introduction

This compound is a phenolic compound with potential applications in various fields, including flavor and fragrance, as well as a building block in organic synthesis. Accurate characterization of this molecule is paramount for its application and for regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of chemical compounds. This guide aims to provide a detailed spectral analysis of this compound, offering a foundational reference for scientists working with this molecule.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , is foundational to understanding its spectral characteristics.[1] The key functional groups that will dominate the spectral data are the phenol group (-OH), the ethoxy group (-OCH₂CH₃), the methoxymethyl group (-CH₂OCH₃), and the substituted benzene ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound in D₂O at 800 MHz shows distinct signals for each proton environment.[2] The use of a deuterated solvent like D₂O is a standard practice to avoid a large solvent peak in the spectrum.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~4.4 | Singlet | 2H | -CH₂-OCH₃ |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.4 | Singlet | 3H | -OCH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Region (~7.0-6.8 ppm): The protons on the benzene ring are expected to appear in this region. Their specific shifts and splitting patterns are influenced by the electronic effects of the substituents.

-

Methylene Protons (-CH₂-OCH₃) (~4.4 ppm): The singlet corresponds to the two protons of the methylene group adjacent to the methoxy group.

-

Ethoxy Protons (-O-CH₂-CH₃): The quartet at ~4.1 ppm is due to the methylene protons of the ethoxy group, split by the adjacent methyl protons. The triplet at ~1.4 ppm corresponds to the methyl protons, split by the adjacent methylene protons.

-

Methoxy Protons (-OCH₃) (~3.4 ppm): The singlet represents the three protons of the methoxy group.

-

Phenolic Proton (-OH): In a non-deuterated solvent, the phenolic proton would likely appear as a broad singlet between 4-7 ppm. In D₂O, this proton exchanges with deuterium and the peak disappears, a technique often referred to as a "D₂O shake" which is useful for identifying -OH protons.[3][4]

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~148-145 | C-1, C-2 (Aromatic carbons attached to oxygen) |

| ~130-120 | C-4 (Aromatic carbon with methoxymethyl) |

| ~120-110 | C-3, C-5, C-6 (Aromatic carbons with hydrogen) |

| ~74 | -CH₂-OCH₃ |

| ~64 | -O-CH₂-CH₃ |

| ~58 | -OCH₃ |

| ~15 | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Carbons: The carbons of the benzene ring typically resonate between 110-160 ppm. The carbons directly attached to the electron-donating oxygen atoms (C-1 and C-2) are expected to be the most downfield.

-

Aliphatic Carbons: The carbons of the ethoxy and methoxymethyl groups appear in the upfield region of the spectrum. The chemical shifts are consistent with carbons attached to oxygen atoms.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy, methoxymethyl) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1120 | C-O stretch | Alkyl ether |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a hallmark of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[5]

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C Stretches: The presence of the benzene ring is confirmed by characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretches: Strong bands in the fingerprint region, around 1250 cm⁻¹ and 1120 cm⁻¹, correspond to the C-O stretching vibrations of the aryl and alkyl ether linkages, respectively.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted GC-MS data for this compound suggests a molecular ion peak and several characteristic fragment ions.[6]

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 182 | [M]⁺ (Molecular ion) |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OCH₃ - H₂]⁺ |

| 123 | [M - CH₂OCH₃ - H₂]⁺ |

| 109 | [M - C₂H₅O - H₂]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 182 corresponds to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals from the ether and phenol functionalities. Common fragmentation pathways for phenolic ethers involve cleavage of the alkyl groups attached to the oxygen atoms.

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. agro.icm.edu.pl [agro.icm.edu.pl]

- 6. Showing Compound this compound (FDB017691) - FooDB [foodb.ca]

Investigating the Bioactive Potential of 2-Ethoxy-4-(methoxymethyl)phenol: A Technical Guide for Preclinical Research

Preamble: Charting a Course for Discovery

In the landscape of drug discovery and natural product chemistry, phenolic compounds represent a vast and promising frontier. Their structural diversity is a direct precursor to a wide array of biological activities. This guide focuses on a specific, lesser-studied molecule: 2-Ethoxy-4-(methoxymethyl)phenol. While its structural analogs, such as 2-Methoxy-4-vinylphenol, have demonstrated notable anti-inflammatory and antioxidant properties, the specific biological profile of this compound remains largely uncharacterized.[1][2][3][4]

This document, therefore, is not a retrospective summary of established data. Instead, it is a forward-looking technical roadmap, designed for researchers, scientists, and drug development professionals. It provides a structured, experimentally-driven framework for the systematic investigation of this compound's bioactive potential. We will proceed from foundational in vitro characterization to more complex cell-based assays and finally, to considerations for in vivo validation, grounding each step in established methodologies and sound scientific rationale.

Section 1: Foundational Physicochemical and Antioxidant Characterization

The journey to understanding the biological activity of a novel compound begins with its fundamental properties. Initial steps should involve confirming the identity and purity of this compound through standard analytical techniques such as NMR, mass spectrometry, and HPLC. Once purity is established, the investigation into its antioxidant potential can commence. Oxidative stress is a key pathogenic factor in numerous diseases, and the ability of a compound to mitigate this is a strong indicator of its therapeutic potential.[5]

In Vitro Antioxidant Capacity Assessment

A multi-assay approach is recommended to comprehensively evaluate the antioxidant activity, as different assays reflect different mechanisms of antioxidant action.[6][7][8]

This is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10][11][12] The DPPH radical is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be quantified spectrophotometrically.[9][11]

Table 1: Hypothetical Data for DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

| This compound | 10 | 15.2 ± 1.8 | 55.4 |

| 25 | 35.8 ± 2.5 | ||

| 50 | 48.9 ± 3.1 | ||

| 100 | 75.3 ± 4.2 | ||

| 200 | 92.1 ± 2.9 | ||

| Ascorbic Acid (Positive Control) | 2 | 28.5 ± 2.1 | 8.7 |

| 5 | 58.3 ± 3.7 | ||

| 10 | 94.6 ± 1.9 |

Experimental Protocol: DPPH Assay [9][11][13][14]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[11]

-

Prepare a series of dilutions of a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[11]

-

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

Experimental Protocol: ABTS Assay [15][16][17][18][19]

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

-

Assay Procedure:

-

Add a small volume of the test compound dilutions to the wells of a 96-well microplate.

-

Add a larger volume of the diluted ABTS•+ working solution to each well.

-

-